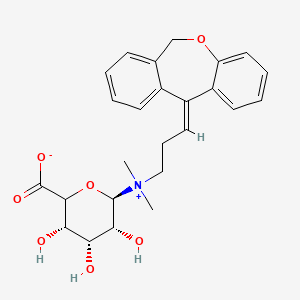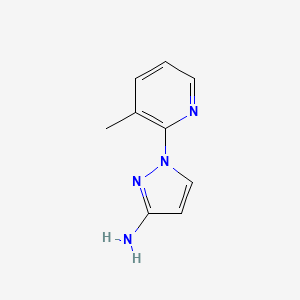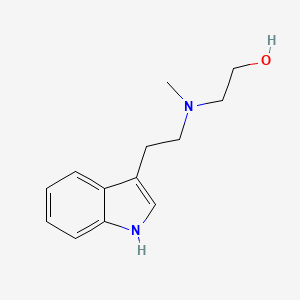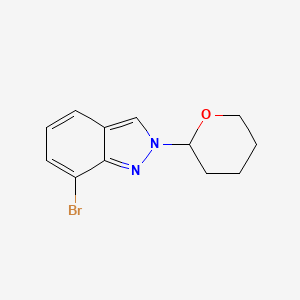![molecular formula C7H16ClNO2 B13452158 2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
2-[(Dimethylamino)methyl]butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is a chemical compound commonly used in organic synthesis and peptide synthesis. It is known for its role in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride typically involves the reaction of dimethylamine with butanoic acid derivatives. One common method is the reaction of dimethylamine with butyric acid, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methyl]butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanoic acid and dimethylamine.
Common Reagents and Conditions
Acidic Hydrolysis: Using strong acids like hydrochloric acid.
Basic Hydrolysis: Using bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Butanoic Acid: Formed during hydrolysis reactions.
Dimethylamine: Also formed during hydrolysis reactions.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and peptide synthesis.
Biology: In studies involving enzyme interactions and protein synthesis.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride involves its interaction with molecular targets through its dimethylamino group. This group can participate in nucleophilic substitution reactions, making the compound useful in various synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)butyric acid hydrochloride: Similar in structure and used in peptide synthesis.
4-(Methylamino)butyric acid hydrochloride: Another related compound with similar applications.
Uniqueness
2-[(Dimethylamino)methyl]butanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(7(9)10)5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H |
Clave InChI |
INBOTLZKPPAWGE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN(C)C)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


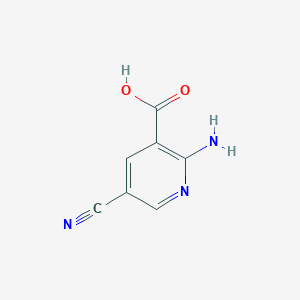
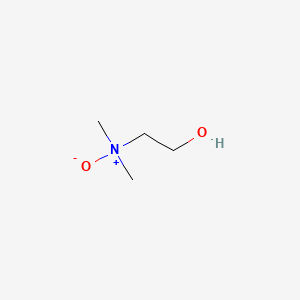

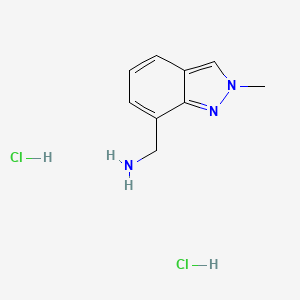
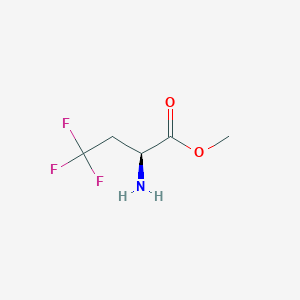
![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
